molecular formula C6H5N5O2 B13316030 5-(1H-imidazol-5-yl)-2H-triazole-4-carboxylic acid

5-(1H-imidazol-5-yl)-2H-triazole-4-carboxylic acid

Cat. No.: B13316030
M. Wt: 179.14 g/mol
InChI Key: YYLOAPVXVWCILZ-UHFFFAOYSA-N
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Description

5-(1H-imidazol-5-yl)-2H-triazole-4-carboxylic acid is a heterocyclic compound that combines the structural features of both imidazole and triazole rings. These rings are known for their significant roles in various biological and chemical processes. The imidazole ring is a five-membered ring containing two nitrogen atoms, while the triazole ring is a five-membered ring containing three nitrogen atoms. The combination of these rings in a single molecule imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-imidazol-5-yl)-2H-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an imidazole derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(1H-imidazol-5-yl)-2H-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(1H-imidazol-5-yl)-2H-triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(1H-imidazol-5-yl)-2H-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The imidazole and triazole rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A five-membered ring with two nitrogen atoms, known for its role in biological systems.

    Triazole: A five-membered ring with three nitrogen atoms, used in pharmaceuticals and agrochemicals.

    Histidine: An amino acid containing an imidazole ring, essential for protein structure and function.

Uniqueness

5-(1H-imidazol-5-yl)-2H-triazole-4-carboxylic acid is unique due to the combination of imidazole and triazole rings in a single molecule. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H5N5O2

Molecular Weight

179.14 g/mol

IUPAC Name

5-(1H-imidazol-5-yl)-2H-triazole-4-carboxylic acid

InChI

InChI=1S/C6H5N5O2/c12-6(13)5-4(9-11-10-5)3-1-7-2-8-3/h1-2H,(H,7,8)(H,12,13)(H,9,10,11)

InChI Key

YYLOAPVXVWCILZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)C2=NNN=C2C(=O)O

Origin of Product

United States

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